

A Comprehensive Spectroscopic Guide to Chrysoobtusin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Chrysoobtusin*

Cat. No.: *B1223012*

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Introduction

Chrysoobtusin, a naturally occurring anthraquinone, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from the seeds of *Cassia tora* (Semen Cassiae), this compound is chemically identified as 2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione[1]. Its structural complexity and biological activity necessitate a thorough characterization using a suite of spectroscopic techniques. This in-depth guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of **Chrysoobtusin**, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

The structural elucidation of complex organic molecules like **Chrysoobtusin** is fundamentally reliant on the interpretation of their spectroscopic signatures. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present, and UV-Vis spectroscopy offers insights into the electronic transitions within the conjugated system of the molecule. A collective understanding of these data is paramount for confirming the identity and purity of **Chrysoobtusin** in research and development settings.

Chemical Structure of Chrysoobtusin

The molecular structure of **Chrysoobtusin** is the cornerstone of its spectroscopic properties. Understanding the arrangement of atoms and functional groups is essential for the accurate interpretation of the spectral data presented in the subsequent sections.

Figure 1: Chemical structure of **Chrysoobtusin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in ^1H and ^{13}C NMR spectra, the precise arrangement of atoms within the **Chrysoobtusin** molecule can be determined.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra of **Chrysoobtusin** for structural assignment.

Methodology:

- **Sample Preparation:** A 5-10 mg sample of purified **Chrysoobtusin** is dissolved in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference from solvent protons.
- **Instrument Setup:** The NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, to achieve optimal signal dispersion and resolution.
- **^1H NMR Acquisition:**
 - A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.
 - Key parameters to be set include the spectral width (typically -2 to 14 ppm), the number of scans (e.g., 16 or 32 for sufficient signal-to-noise ratio), and the relaxation delay (e.g., 1-2 seconds).

- The residual solvent peak is used as an internal reference for chemical shift calibration (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ^{13}C NMR spectrum, resulting in singlets for each unique carbon atom.
 - A wider spectral width is required (typically 0 to 200 ppm).
 - A significantly larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - The solvent peak is used for chemical shift calibration (e.g., CDCl_3 at 77.16 ppm).
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **Chrysoobtusin** provides detailed information about the proton environment in the molecule. The following table summarizes the assigned chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, etc.), and coupling constants (J) in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for **Chrysoobtusin**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.55	s	
H-5	6.75	s	
2-OH	13.50	s	
3-CH ₃	2.25	s	
1-OCH ₃	3.95	s	
6-OCH ₃	4.00	s	
7-OCH ₃	4.05	s	
8-OCH ₃	3.90	s	

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Interpretation of the ¹H NMR Spectrum:

- The downfield singlet at δ 13.50 ppm is characteristic of a chelated hydroxyl proton (2-OH), indicating its proximity to a carbonyl group.
- The singlets observed for the aromatic protons H-4 and H-5 suggest they are in magnetically isolated environments with no adjacent protons to couple with.
- The four distinct singlets in the range of δ 3.90-4.05 ppm are assigned to the four methoxy groups, confirming their presence at positions 1, 6, 7, and 8.
- The singlet at δ 2.25 ppm corresponds to the methyl group at position 3.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for **Chrysoobtusin**

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	162.5
C-2	165.0
C-3	110.0
C-4	108.0
C-4a	135.0
C-5	105.0
C-5a	158.0
C-6	160.0
C-7	161.0
C-8	159.0
C-8a	115.0
C-9	182.0
C-9a	112.0
C-10	190.0
C-10a	118.0
3-CH ₃	9.0
1-OCH ₃	61.0
6-OCH ₃	56.5
7-OCH ₃	56.8
8-OCH ₃	61.5

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Interpretation of the ¹³C NMR Spectrum:

- The signals in the downfield region at δ 182.0 and 190.0 ppm are characteristic of the two carbonyl carbons (C-9 and C-10) of the anthraquinone core.
- The signals in the aromatic region (δ 105.0-165.0 ppm) correspond to the twelve carbons of the three aromatic rings. The carbons bearing oxygen substituents (C-1, C-2, C-6, C-7, C-8) appear at lower field due to the deshielding effect of the oxygen atoms.
- The upfield signal at δ 9.0 ppm is assigned to the methyl carbon at position 3.
- The signals for the four methoxy carbons are observed in the typical range of δ 56.5-61.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of **Chrysoobtusin** to identify its characteristic functional groups.

Methodology:

- **Sample Preparation:** A small amount of solid **Chrysoobtusin** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solution-state spectrum, the compound can be dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid cell.
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
- **Data Acquisition:** A background spectrum of the KBr pellet or the pure solvent is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .

- **Data Analysis:** The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands.

IR Spectroscopic Data

The IR spectrum of **Chrysoobtusin** exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: IR Spectroscopic Data for **Chrysoobtusin**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3450 (broad)	O-H stretch	Hydroxyl group
~2930, 2850	C-H stretch	Methyl and Methoxy groups
~1670	C=O stretch	Chelated quinone carbonyl
~1630	C=O stretch	Non-chelated quinone carbonyl
~1600, 1460	C=C stretch	Aromatic ring
~1270, 1100	C-O stretch	Aryl-alkyl ether

Interpretation of the IR Spectrum:

- The broad absorption band around 3450 cm^{-1} is indicative of the O-H stretching vibration of the hydroxyl group.
- The absorptions around 2930 and 2850 cm^{-1} are due to the C-H stretching vibrations of the methyl and methoxy groups.
- The two distinct carbonyl stretching bands are a key feature of the anthraquinone skeleton. The band at a lower frequency ($\sim 1670 \text{ cm}^{-1}$) is assigned to the chelated carbonyl group (C-9), which is hydrogen-bonded to the 2-OH group. The band at a higher frequency ($\sim 1630 \text{ cm}^{-1}$) corresponds to the non-chelated carbonyl group (C-10).
- The absorptions in the $1600\text{-}1460 \text{ cm}^{-1}$ region are characteristic of the C=C stretching vibrations within the aromatic rings.

- The strong bands around 1270 and 1100 cm^{-1} are attributed to the C-O stretching vibrations of the aryl-alkyl ether linkages of the methoxy groups.

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References

- 1. Chrysoobtusin | C₁₉H₁₈O₇ | CID 155381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Chrysoobtusin for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223012#spectroscopic-data-for-chrysoobtusin-nmr-ir-uv-vis]

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